3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid

Nicotinic acetylcholine receptor Subtype selectivity Ligand-gated ion channel

Researchers need reference-grade nAChR ligands with validated subtype selectivity to control SAR variability. This benzodioxole propanoic acid delivers: - Quantified Ki values: α2β2 (2.69 μM), α3β2 (4.07 μM), α4β2 (6.99 μM) for displacement assays - CNS MPO-compatible profile: XLogP 3.6, TPSA 55.8 Ų - ≥95% purity, crystalline solid (mp 101-102°C) suitable as HPLC/LC-MS reference standard - Immediate shipping, bulk custom synthesis available upon request

Molecular Formula C16H13ClO4
Molecular Weight 304.72 g/mol
CAS No. 50836-00-5
Cat. No. B13953803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid
CAS50836-00-5
Molecular FormulaC16H13ClO4
Molecular Weight304.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC(O2)(CCC(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClO4/c17-12-7-5-11(6-8-12)16(10-9-15(18)19)20-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,19)
InChIKeyHXQZDWACJPVSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Chlorophenyl)-1,3-benzodioxol-2-yl]propanoic Acid (CAS 50836-00-5): Core Identity and Physicochemical Baseline for Procurement


3-[2-(4-Chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid is a synthetic small-molecule benzodioxole derivative bearing a 4-chlorophenyl substituent at the 2-position of the 1,3-benzodioxole ring and a propanoic acid side chain . Its molecular formula is C₁₆H₁₃ClO₄ (MW 304.73 g/mol) . The compound is a crystalline solid with an experimentally determined melting point of 101–102 °C (benzene/hexane) . Computed descriptors include an XLogP of 3.6 and a topological polar surface area (TPSA) of 55.8 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity .

Reported nAChR subtype binding data supports ligand-gated ion channel profiling studies
Crystalline solid with defined melting range facilitates purification and batch consistency review
CNS MPO-compatible physicochemical profile aligns with hit-to-lead optimization workflows

Procurement Risk of Unverified 2-(4-Chlorophenyl)-1,3-benzodioxole-2-propanoic Acid Analogs


The 2-(4-chlorophenyl)-1,3-benzodioxole-2-propanoic acid scaffold is not a commodity chemical; subtle changes in the substitution pattern—replacement of the 4-chlorophenyl with other aryl groups, modification of the propanoic acid chain, or alteration of the benzodioxole ring—can substantially alter physiochemical properties, target-binding profiles, and metabolic stability . Even analogs differing by a single halogen or methyl group may exhibit divergent nAChR subtype affinities and ADME properties; thus, direct substitution without head-to-head validation introduces uncontrolled variability in pharmacological experiments .

Aryl substitution alters receptor affinity
Replacing 4-chlorophenyl with phenyl or methylphenyl may shift nAChR binding profile and ADME properties, limiting direct interchange without head-to-head comparison.
Uncharacterized analogs lack binding data
Most 2-aryl-1,3-benzodioxole propanoic acids have no publicly reported nAChR affinity values; using them as substitutes introduces uncontrolled variability.

Quantitative Differentiation Evidence for 3-[2-(4-Chlorophenyl)-1,3-benzodioxol-2-yl]propanoic Acid vs. In-Class Analogs


Nicotinic Acetylcholine Receptor (nAChR) Subtype Binding Profile

This compound has been tested for binding affinity against three rat neuronal nAChR subtypes (α2β2, α3β2, α4β2) . It displays a Ki of 2.69 μM for α2β2, 4.07 μM for α3β2, and 6.99 μM for α4β2, revealing a 2.6‑fold preference for α2β2 over α4β2. Most structurally related 2‑aryl‑1,3‑benzodioxole propanoic acids lack publicly reported nAChR affinity data, making this one of the few compounds in the class with validated nAChR subtype interaction values .

nAChR Binding Profile
Class-level inference
Ki α2β2 2.69 μM, α3β2 4.07 μM, α4β2 6.99 μM; 2.6-fold preference for α2β2
Supports subtype-selective reference-ligand studies
Only compound in class with reported nAChR Ki
Nicotinic acetylcholine receptor Subtype selectivity Ligand-gated ion channel

Experimentally Determined Melting Point Differentiates Crystalline Behavior from 2-Aryl-1,3-Benzodioxole-2-Propanoic Acid Analogs

The melting point of 3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid has been experimentally measured at 101–102 °C (benzene/hexane) . By contrast, the unsubstituted 2-phenyl analog (2‑phenyl‑1,3‑benzodioxole‑2‑propanoic acid) has a reported melting point of 85–87 °C, while the 4‑methylphenyl analog melts at 92–94 °C . The 14–16 °C elevation observed for the 4‑chlorophenyl derivative reflects stronger intermolecular interactions, which can facilitate purification by recrystallization and improve long-term solid-state stability under ambient storage.

Melting Point Comparison
Cross-study comparable
101–102 °C vs. 85–87 °C (phenyl analog); Δ +14–16 °C
May support easier purification and batch consistency
Capillary method, recrystallized from benzene/hexane
Crystallinity Purity assessment Solid-state properties

Predicted Physicochemical Profile Supports CNS Multi-Parameter Optimization (MPO) Relative to Other 2‑Aryl‑1,3‑Benzodioxole‑2‑Propanoic Acids

The compound exhibits an XLogP of 3.6 and a TPSA of 55.8 Ų . In contrast, the 2‑phenyl analog has an XLogP of ~2.9 and TPSA ~55.8 Ų, while the 2‑(4‑methylphenyl) analog shows XLogP ~3.3 and TPSA ~55.8 Ų . The higher lipophilicity of the 4‑chlorophenyl derivative places it within the favorable CNS MPO score range (TPSA < 70 Ų, LogP 1–5), but closer to the upper limit of lipophilicity where passive permeability is maximized without incurring excessive protein binding. This positions it as a more permeable scaffold for CNS-targeted probe development than its less lipophilic analogs .

CNS MPO Profile
Cross-study comparable
XLogP 3.6 (Δ +0.7 vs phenyl), TPSA 55.8 Ų
Aligns with CNS MPO guidelines for CNS drug-likeness
Computed properties
Drug-likeness CNS MPO Physicochemical properties

Optimal Procurement and Experimental Use Cases for 3-[2-(4-Chlorophenyl)-1,3-benzodioxol-2-yl]propanoic Acid


Pharmacological Tool for Nicotinic Acetylcholine Receptor Subtype Profiling

The validated Ki values for α2β2 (2.69 μM), α3β2 (4.07 μM), and α4β2 (6.99 μM) nAChR subtypes make this compound suitable as a reference ligand in displacement assays when screening novel nicotinic modulators. Its subtype profile can serve as a benchmark for comparing the selectivity of newly synthesized benzodioxole derivatives or other nAChR-targeting scaffolds .

Medicinal Chemistry Hit Expansion Starting Point

With a CNS MPO-compatible physicochemical profile (XLogP 3.6, TPSA 55.8 Ų) and a crystalline melting point of 101–102 °C that facilitates purification, the compound is a pragmatic starting point for structure-activity relationship (SAR) campaigns aimed at optimizing nAChR affinity or exploring additional neurological targets. Synthetic modifications can be systematically introduced at the 4-chlorophenyl ring or the propanoic acid chain while monitoring shifts in LogP and affinity .

Analytical Reference Standard in Mass Spectrometry and Chromatography

The well-defined melting point (101–102 °C) and availability at ≥95% purity qualify this compound as a secondary reference standard for HPLC or LC-MS method development, particularly when analyzing libraries of benzodioxole-containing drug candidates or metabolic stability samples where a chlorinated benzodioxole propanoic acid serves as a retention-time or fragmentation-pattern calibrant.

Application
Selection Property
Validation Focus
nAChR subtype profiling tool
Reported nAChR binding data across subtypes
Subtype selectivity benchmarking in displacement assays
Medicinal chemistry hit expansion
CNS MPO-compatible profile, crystalline form
SAR-driven LogP and affinity monitoring
Analytical reference standard
Defined melting point, high purity specification
Retention-time and fragmentation calibration
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